REACTION_CXSMILES
|
[CH3:1][N:2](C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)[CH3:3].[B-](F)(F)(F)F.[NH:23]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[C:25]([C:32]2[N:33]=[N:34][N:35]([C:37]3[CH:42]=[CH:41][C:40]([CH2:43][CH2:44][C:45](O)=[O:46])=[CH:39][CH:38]=3)[CH:36]=2)=[N:24]1.CCN(C(C)C)C(C)C.CNC>CN(C=O)C.C1COCC1>[NH:23]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[C:25]([C:32]2[N:33]=[N:34][N:35]([C:37]3[CH:38]=[CH:39][C:40]([CH2:43][CH2:44][C:45]([N:2]([CH3:3])[CH3:1])=[O:46])=[CH:41][CH:42]=3)[CH:36]=2)=[N:24]1 |f:0.1|
|
Name
|
|
Quantity
|
188 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
N1N=C(C2=CC=CC=C12)C=1N=NN(C1)C1=CC=C(C=C1)CCC(=O)O
|
Name
|
|
Quantity
|
176 μL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred overnight at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
1.20 eq.) was added
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered off
|
Type
|
CUSTOM
|
Details
|
purified by preparative HPLC
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N1N=C(C2=CC=CC=C12)C=1N=NN(C1)C1=CC=C(C=C1)CCC(=O)N(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |